molecular formula C22H21ClFN5OS B11194923 N-(2-Chlorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

N-(2-Chlorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11194923
M. Wt: 458.0 g/mol
InChI Key: OPKJJFKRVCKZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl piperazine moiety, and a pyrimidinyl sulfanyl acetamide backbone. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using halogenated precursors.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Acetamide Linkage: The final step involves the formation of the sulfanyl acetamide linkage through thiol-ene click chemistry or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate reaction conditions (e.g., temperature, solvent, catalyst).

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituents introduced.

Scientific Research Applications

N-(2-Chlorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA Interaction: Interacting with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(2-Chlorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(2-Chlorophenyl)-2-({6-[4-(2-chlorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide: Differing by the presence of a chlorophenyl group instead of a fluorophenyl group.

    N-(2-Chlorophenyl)-2-({6-[4-(2-methylphenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide: Differing by the presence of a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C22H21ClFN5OS

Molecular Weight

458.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H21ClFN5OS/c23-16-5-1-3-7-18(16)27-21(30)14-31-22-13-20(25-15-26-22)29-11-9-28(10-12-29)19-8-4-2-6-17(19)24/h1-8,13,15H,9-12,14H2,(H,27,30)

InChI Key

OPKJJFKRVCKZFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.